4-Hydroxy Darunavir chemical structure and properties
4-Hydroxy Darunavir chemical structure and properties
An In-Depth Technical Guide to 4-Hydroxy Darunavir: Structure, Properties, and Analysis
Introduction
4-Hydroxy Darunavir is a principal oxidative metabolite of Darunavir, a second-generation HIV protease inhibitor renowned for its potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains[1][2][3][4]. As a synthetic non-peptide protease inhibitor, Darunavir's efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism[4]. Understanding the formation, properties, and quantification of its major metabolites, such as 4-Hydroxy Darunavir, is paramount for drug development professionals and researchers. This is crucial for comprehensive pharmacokinetic modeling, evaluating potential drug-drug interactions, and fully characterizing the disposition of the parent compound.
This guide provides a detailed technical overview of 4-Hydroxy Darunavir, synthesizing data on its chemical structure, physicochemical properties, metabolic formation, and the analytical methodologies essential for its accurate quantification in biological matrices.
Chemical Identity and Physicochemical Properties
4-Hydroxy Darunavir is formed through the hydroxylation of the aniline moiety of the parent drug[5][6]. This structural modification alters its physical and chemical characteristics.
Chemical Structure
The definitive structure of 4-Hydroxy Darunavir involves the addition of a hydroxyl group to the 4-aminophenyl ring of the Darunavir molecule.
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IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate[7].
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Canonical SMILES: CC(C)CN(CO)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3">C@HO)S(=O)(=O)C4=CC=C(C=C4)N[7].
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InChIKey: SNQVQNQWAPHMDK-HEXNFIEUSA-N[7].
Physicochemical Data
The key physicochemical properties of 4-Hydroxy Darunavir are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 563.66 g/mol | [8][9] |
| Monoisotopic Mass | 563.23016 Da | [7] |
| CAS Number | 313682-97-2 | [9][10] |
| XLogP (Predicted) | 2.6 | [7] |
| Appearance | White to off-white powder | [11] |
Metabolic Formation and Pharmacokinetics
The biotransformation of Darunavir is a critical determinant of its therapeutic window and potential for drug interactions. 4-Hydroxy Darunavir is a product of this extensive metabolic process.
The Role of Cytochrome P450 3A4 (CYP3A4)
Darunavir is extensively and almost exclusively metabolized by the cytochrome P450 3A4 (CYP3A4) isozyme located primarily in the liver and intestines[12][13][14]. The formation of 4-Hydroxy Darunavir occurs via aromatic hydroxylation of the aniline ring, one of several major metabolic pathways for the parent drug[5][6].
The clinical significance of this metabolic pathway is underscored by the co-administration of Darunavir with a low-dose pharmacokinetic enhancer, typically ritonavir or cobicistat[2][15]. Ritonavir is a potent inhibitor of CYP3A4[16][17]. By inhibiting this enzyme, ritonavir significantly reduces the first-pass metabolism of Darunavir, leading to a substantial increase in its plasma concentration and bioavailability—from 37% to 82%[13][14][15]. This "boosting" effect allows for a reduced dosing frequency and pill burden, but also highlights the importance of understanding the metabolic profile, as any co-administered drug that induces or is a substrate for CYP3A4 can lead to significant drug-drug interactions[12][16][18].
The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic conversion of Darunavir to 4-Hydroxy Darunavir by CYP3A4 and its inhibition by Ritonavir.
Excretion
Following metabolism, Darunavir and its metabolites are primarily eliminated in the feces. Studies with radiolabeled [¹⁴C]darunavir showed that approximately 79.5% of the administered dose is recovered in feces, with another 13.9% found in urine[5][13][14]. When Darunavir is administered without a booster, unchanged drug accounts for only about 8% of the total dose excreted, indicating extensive metabolism[5][6]. However, when boosted with ritonavir, the excretion of unchanged Darunavir increases to nearly 49% of the dose, directly demonstrating the potent inhibition of its metabolism[5][6].
Pharmacological Profile
While Darunavir is a highly potent inhibitor of the HIV-1 protease, the specific pharmacological activity of its metabolites, including 4-Hydroxy Darunavir, is not extensively detailed in publicly available literature. The primary significance of 4-Hydroxy Darunavir lies in its role as an indicator of the parent drug's metabolic fate. The accurate measurement of this metabolite is essential for understanding the complete pharmacokinetic profile of Darunavir, assessing metabolic clearance rates, and investigating the mechanisms behind drug-drug interactions involving the CYP3A4 pathway.
Analytical Methodologies for Quantification
The accurate quantification of 4-Hydroxy Darunavir in complex biological matrices like plasma is essential for pharmacokinetic and therapeutic drug monitoring studies. Due to the low concentrations typically observed, highly sensitive and specific methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering superior selectivity and sensitivity compared to methods like HPLC-UV[19].
Experimental Protocol: LC-MS/MS Quantification
The following protocol provides a representative, validated methodology for the determination of 4-Hydroxy Darunavir in human plasma.
4.1.1 Sample Preparation (Protein Precipitation)
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Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the chromatographic system. Acetonitrile is an effective solvent for precipitating proteins while keeping the analyte and internal standard in solution.
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Procedure:
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Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
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Add 200 µL of a solution of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Darunavir or a structurally similar compound).
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Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis[20].
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4.1.2 Chromatographic Conditions
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Rationale: Reversed-phase chromatography is used to separate 4-Hydroxy Darunavir from other endogenous plasma components based on polarity. A gradient elution ensures efficient separation and a sharp peak shape.
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Parameters:
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Chromatographic System: UPLC/HPLC system.
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Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[20].
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile with 0.1% Formic acid.
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Flow Rate: 0.4 mL/min.
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Gradient: Start with 30% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1.0 minute.
-
Injection Volume: 5 µL.
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4.1.3 Mass Spectrometry Conditions
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Rationale: Tandem mass spectrometry provides high selectivity by monitoring a specific fragmentation (transition) of the analyte. Electrospray ionization in positive mode (ESI+) is effective for protonating amine-containing compounds like Darunavir and its metabolites.
-
Parameters:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[20].
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Example):
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4-Hydroxy Darunavir: Precursor ion (Q1) m/z 564.2 → Product ion (Q3) m/z [Specific fragment].
-
Darunavir (for comparison): Precursor ion (Q1) m/z 548.2 → Product ion (Q3) m/z 392.2.
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Internal Standard: [To be determined based on selection].
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy must be optimized for the specific instrument and analyte to achieve maximum signal intensity.
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The overall analytical workflow is depicted below.
Caption: Standard workflow for the bioanalytical quantification of 4-Hydroxy Darunavir using LC-MS/MS.
Conclusion
4-Hydroxy Darunavir is a key metabolite in the biotransformation of the HIV protease inhibitor Darunavir. Its formation is mediated by the CYP3A4 enzyme system, a pathway of immense clinical importance due to the routine co-administration of Darunavir with CYP3A4 inhibitors like ritonavir. While its intrinsic pharmacological activity is not well-defined, its role as a biomarker for Darunavir metabolism is critical. The ability to accurately quantify 4-Hydroxy Darunavir using robust analytical methods such as LC-MS/MS is fundamental for advanced pharmacokinetic studies, ensuring the safe and effective use of Darunavir in the treatment of HIV infection.
References
-
Boffito, M., et al. (2008). Pharmacological interactions with darunavir. PubMed. [Link]
-
PubChem. (n.d.). 4-hydroxy darunavir. PubChem. [Link]
-
PubChem. (n.d.). Hydroxy Darunavir. PubChem. [Link]
-
Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Darwish, I. A., et al. (2021). Darunavir: A comprehensive profile. ResearchGate. [Link]
-
Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. [Link]
-
Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]
-
Desta, Z., et al. (2019). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. PubMed Central. [Link]
-
Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. Vivantes Scientific Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Darunavir. PubChem. [Link]
-
Chemsrc. (n.d.). Darunavir. Chemsrc. [Link]
-
Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]
-
PASL. (n.d.). Hydroxy Darunavir. PASL. [Link]
-
Ghosh, A. K., et al. (2015). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. NIH. [Link]
-
New Drug Approvals. (2013). DARUNAVIR. New Drug Approvals. [Link]
-
Ghosh, A. K., et al. (2019). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. [Link]
-
Patel, D. R., et al. (2015). pharmacological and pharmaceutical profile of darunavir: a review. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH. [Link]
-
FDA. (n.d.). PREZISTA™ (darunavir) Tablets. FDA. [Link]
-
Sreekanth, N., et al. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
P, K., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. [Link]
-
Darwish, I. A., et al. (2021). Darunavir: A comprehensive profile. PubMed. [Link]
-
Vermeir, M., et al. (2009). (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. [Link]
-
Wikipedia. (n.d.). Darunavir. Wikipedia. [Link]
-
Khalil, H. A., et al. (2023). Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. RSC Publishing. [Link]
-
Aberg, J. A., et al. (2012). Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks. PubMed Central. [Link]
-
Sekar, V., et al. (2010). Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. ResearchGate. [Link]
-
Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. PubMed. [Link]
-
The Pharmaceutical Journal. (2024). Management of hypertrophic cardiomyopathy. The Pharmaceutical Journal. [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS. [Link]
-
Koudriakova, T., et al. (1998). Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Darunavir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects | Semantic Scholar [semanticscholar.org]
- 7. PubChemLite - 4-hydroxy darunavir (C27H37N3O8S) [pubchemlite.lcsb.uni.lu]
- 8. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. 4-Hydroxy Darunavir | 313682-97-2 [chemicalbook.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 14. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Darunavir - Wikipedia [en.wikipedia.org]
- 16. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pnrjournal.com [pnrjournal.com]
